N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide
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Overview
Description
N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide is a complex organic compound featuring a piperidine ring, a benzyl group, and an alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reduction of pyridine derivatives to form piperidine, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with an alkyne precursor under conditions that promote the formation of the ynamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to these targets, while the alkyne moiety can participate in covalent modifications. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar pharmacological activities.
Benzyl Derivatives: Benzylamine and benzylpiperidine are structurally related and have comparable chemical properties.
Ynamides: Other ynamides, such as N-alkylbut-2-ynamides, share the alkyne moiety and can undergo similar chemical reactions.
Uniqueness
N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide is unique due to its combination of a piperidine ring, benzyl group, and alkyne moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[(2R)-1-benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-9-18(21)19(2)15-17-12-7-8-13-20(17)14-16-10-5-4-6-11-16/h4-6,10-11,17H,7-8,12-15H2,1-2H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNPBBJRCBPBH-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1CCCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N(C)C[C@H]1CCCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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